4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Catalog No.
S534293
CAS No.
1379545-95-5
M.F
C21H19ClF3N5O
M. Wt
449.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluor...

CAS Number

1379545-95-5

Product Name

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

IUPAC Name

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Molecular Formula

C21H19ClF3N5O

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1

InChI Key

HXAUJHZZPCBFPN-QGZVFWFLSA-N

SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Solubility

Soluble in DMSO

Synonyms

M2698; M-2698; M 2698; MSC-2363318A; MSC 2363318A; MSC2363318A.

Canonical SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Isomeric SMILES

C1CN(C1)C[C@H](C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Description

The exact mass of the compound M2698 free base is 449.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinazoline core, an azetidine moiety, and a trifluoromethyl-substituted phenyl group. The compound has the molecular formula C21H19ClF3N5OC_{21}H_{19}ClF_3N_5O and a molecular weight of approximately 449.87 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Typical of amides and quinazolines, including:

  • Hydrolysis: In the presence of water and acid or base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorinated phenyl group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Reduction: The azetidine ring can be subjected to reduction reactions, potentially altering its biological activity.

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide exhibits significant biological activity, particularly in oncology. Research indicates that it possesses antitumor properties, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve inhibition of specific pathways critical for cancer cell proliferation.

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Azetidine Introduction: The azetidine moiety is introduced via nucleophilic substitution or coupling reactions with azetidine derivatives.
  • Amide Bond Formation: The final step involves coupling the quinazoline derivative with the azetidine to form the amide bond, often using coupling agents like EDC or DCC in the presence of a base.

These methods ensure high yields and purity, essential for pharmaceutical applications.

The primary application of 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide lies in drug development for cancer treatment. Its unique structure allows for targeted therapy against specific cancer types, particularly those resistant to conventional treatments. Furthermore, its potential use as a research tool in studying cellular pathways related to cancer makes it valuable in both clinical and laboratory settings.

Interaction studies have shown that this compound can effectively bind to specific receptors involved in tumor growth and metastasis. These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic efficacy. Studies using molecular docking simulations suggest that 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide has a favorable binding affinity for targets associated with cancer progression.

Several compounds share structural similarities with 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-[[(1S)-2-(azetidin-1-yl)-1-(3,4-difluoro-5-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamideQuinazoline core, difluoro-substituted phenylAnticancerAdditional methoxy group enhances solubility
4-[[(1S)-2-(azetidin-1-yl)-1-(4-carbamoylphenyl)ethyl]amino]quinazoline-8-carboxamideCarbamoyl group on phenylAntitumorPotentially less toxic due to carbamate functionality
4-[[(1S)-2-(azetidin-1-yl)-1-(4-fluoro-3-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamideFluoro and methoxy substituentsAnticancerEnhanced bioavailability through methoxy substitution

These compounds illustrate variations in biological activity and pharmacological profiles while maintaining the core structure that defines their classification as quinazoline derivatives.

IUPAC Name and Structural Breakdown

The systematic IUPAC name is (S)-4-((2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide. Key structural features include:

  • Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 4.
  • Carboxamide group: At position 8 of the quinazoline ring.
  • Chiral center: The (S)-configuration at the ethylamino side chain.
  • Substituents:
    • Azetidine ring: A four-membered nitrogen-containing heterocycle at the ethylamino side chain.
    • 4-Chloro-3-(trifluoromethyl)phenyl group: A halogenated aromatic moiety contributing to lipophilicity and target binding.

Molecular Formula and Identifiers

PropertyValue
Molecular FormulaC₂₁H₁₉ClF₃N₅O
Molecular Weight449.86 g/mol
CAS Registry Number1379545-95-5
InChI KeyHXAUJHZZPCBFPN-QGZVFWFLSA-N
SMILESO=C(C1=CC=CC2=C(NC@@HC3=CC=C(Cl)C(C(F)(F)F)=C3)N=CN=C12)N

The stereochemistry is critical for activity, as the (S)-enantiomer exhibits superior kinase inhibition compared to its (R)-counterpart.

Historical Development and Discovery

Key Patents and Synthesis Milestones

The compound emerged from efforts to optimize quinazoline-based kinase inhibitors. Key milestones include:

  • 2011: Initial patents (e.g., SG190318A1) disclosed quinazoline carboxamide derivatives with azetidine side chains, highlighting their utility in hyperproliferative disorders.
  • 2015: Patent US8946247B2 detailed synthetic routes for analogues, emphasizing substitutions at the 4-position of the quinazoline core to enhance p70S6K/Akt dual inhibition.
  • 2016: Preclinical studies identified the compound (then designated MSC2363318A) as a potent dual inhibitor with nanomolar IC₅₀ values against p70S6K (1 nM) and Akt1 (1 nM).

Clinical Development

  • 2017: The compound entered Phase I trials (NCT01971515) for advanced malignancies under the name M2698.
  • 2021: Structural optimization studies revealed the importance of the trifluoromethyl and chloro substitutions for blood-brain barrier penetration and kinase selectivity.

Position in Quinazoline Carboxamide Chemical Family

Structural Comparison to Other Derivatives

Quinazoline carboxamides are a well-studied class of kinase inhibitors. Key differentiating features of this compound include:

  • Azetidine side chain: Unlike morpholine or piperazine rings in analogues (e.g., gefitinib), the azetidine enhances conformational rigidity and target binding.
  • Halogenated aryl group: The 4-chloro-3-(trifluoromethyl)phenyl moiety improves hydrophobic interactions with kinase ATP-binding pockets.
  • Carboxamide at C-8: Stabilizes hydrogen bonding with kinase residues, a feature shared with erlotinib but distinct from gefitinib’s C-7 substituents.

Structure-Activity Relationships (SAR)

  • Quinazoline Core: Essential for ATP-competitive kinase inhibition.
  • C-4 Substitution: The (S)-configured ethylamino-azetidine chain is critical for dual p70S6K/Akt inhibition.
  • Aromatic Substituents: Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance potency by modulating electron density and steric fit.

Pharmacological Distinctiveness

Compared to first-generation quinazoline derivatives (e.g., gefitinib), this compound’s dual inhibition of p70S6K and Akt circumvents feedback activation mechanisms common in PI3K/Akt/mTOR-targeted therapies. Its ability to cross the blood-brain barrier further distinguishes it from peers, enabling potential use in glioblastoma.

Tables

Table 1: Key Structural and Chemical Properties

FeatureDetail
Core StructureQuinazoline with C-8 carboxamide
Chiral Center(S)-configuration at ethylamino side chain
Key Functional GroupsAzetidine, 4-chloro-3-(trifluoromethyl)phenyl, carboxamide
Molecular Weight449.86 g/mol
LogP (Predicted)3.2 (indicating moderate lipophilicity)

Table 2: Comparative Kinase Inhibition Profiles

Compoundp70S6K IC₅₀ (nM)Akt1 IC₅₀ (nM)Selectivity (Kinases inhibited <10× IC₅₀)
4-[[(1S)-...]carboxamide1.01.06/264
Gefitinib>10,000>10,000EGFR-specific
M2698 (Clinical analogue)1.01.06/264

Data sourced from biochemical assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

449.1230224 g/mol

Monoisotopic Mass

449.1230224 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0DXG50I4WD

Dates

Modify: 2024-02-18

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